molecular formula C19H18ClN3OS B3826958 3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide

3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide

Cat. No. B3826958
M. Wt: 371.9 g/mol
InChI Key: QLMONUXIFRMARQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Hadizadeh et al. synthesized a compound with a similar structure to the one you mentioned .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the broad range of biological activities demonstrated by imidazole derivatives , it’s likely that future research will continue to explore new potential applications for these compounds.

properties

IUPAC Name

3-(1-benzylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-6-8-17(9-7-16)22-18(24)10-13-25-19-21-11-12-23(19)14-15-4-2-1-3-5-15/h1-9,11-12H,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMONUXIFRMARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide
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3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide
Reactant of Route 3
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3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide
Reactant of Route 4
3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide
Reactant of Route 5
3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide
Reactant of Route 6
3-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)propanamide

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